Physicochemical properties of N,N-Dimethyl-3-(1H-pyrazol-4-YL)prop-2-YN-1-amine
Physicochemical properties of N,N-Dimethyl-3-(1H-pyrazol-4-YL)prop-2-YN-1-amine
An In-depth Technical Guide to the Physicochemical Properties of N,N-Dimethyl-3-(1H-pyrazol-4-yl)prop-2-yn-1-amine
Abstract
This technical guide provides a comprehensive analysis of the predicted physicochemical properties, a plausible synthetic route, and spectral data for the novel compound N,N-Dimethyl-3-(1H-pyrazol-4-yl)prop-2-yn-1-amine. Given the absence of direct experimental data in the current literature, this document leverages established principles of organic chemistry and data from structurally related analogs to construct a scientifically grounded profile of the target molecule. This guide is intended for researchers, scientists, and professionals in drug development who are interested in the synthesis and characterization of new pyrazole-containing scaffolds.
Introduction: The Pyrazole Scaffold in Modern Chemistry
The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of medicinal and materials chemistry.[1] Pyrazole derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[2][3] The versatility of the pyrazole core allows for extensive functionalization, enabling the fine-tuning of its physicochemical and pharmacological properties.[4] The introduction of an N,N-dimethylaminopropargyl moiety at the C4 position of the pyrazole ring, as in the title compound, is anticipated to modulate its solubility, basicity, and potential for interaction with biological targets.
Proposed Synthesis of N,N-Dimethyl-3-(1H-pyrazol-4-yl)prop-2-yn-1-amine
A likely and efficient synthetic route to the target compound involves a Mannich-type reaction with the key precursor, 4-ethynyl-1H-pyrazole.[5] The Mannich reaction is a three-component condensation that forms a β-amino-carbonyl compound, and in the case of terminal alkynes, it yields a propargylamine.[6]
Synthesis of the Key Precursor: 4-Ethynyl-1H-pyrazole
The synthesis of 4-ethynyl-1H-pyrazole can be achieved through various methods, with a common approach being the Sonogashira coupling of a protected 4-iodopyrazole with a suitable acetylene source, followed by deprotection.[7][8]
Proposed Mannich Reaction for the Final Product
The final step in the proposed synthesis is the aminomethylation of 4-ethynyl-1H-pyrazole with formaldehyde and dimethylamine.[9]
Figure 1: Proposed synthetic workflow for N,N-Dimethyl-3-(1H-pyrazol-4-yl)prop-2-yn-1-amine.
Detailed Experimental Protocol (Proposed)
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Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-ethynyl-1H-pyrazole (1.0 eq).
-
Reagent Addition: Add a 37% aqueous solution of formaldehyde (1.2 eq) and a 40% aqueous solution of dimethylamine (1.2 eq).
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Reaction Conditions: The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
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Work-up: Upon completion, the reaction mixture is extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
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Purification: The crude product can be purified by column chromatography on silica gel to afford the pure N,N-Dimethyl-3-(1H-pyrazol-4-yl)prop-2-yn-1-amine.
Predicted Physicochemical Properties
The physicochemical properties of the title compound are predicted based on its constituent functional groups and data from analogous structures.
| Property | Predicted Value / Description | Rationale / Reference |
| Molecular Formula | C₈H₁₁N₃ | Calculated from structure |
| Molecular Weight | 149.20 g/mol | Calculated from structure |
| Appearance | Colorless to pale yellow oil or low melting solid | Based on similar propargylamines and pyrazole derivatives. |
| Boiling Point | > 200 °C (estimated) | Higher than N,N-dimethylpropargylamine (75-76 °C) due to the pyrazole ring and hydrogen bonding potential.[10] |
| Melting Point | Not readily predictable, likely low | Dependent on crystal packing forces. |
| Solubility | Soluble in methanol, ethanol, acetone, and other polar organic solvents.[11] Limited solubility in water, but should be soluble in acidic aqueous solutions due to the basic dimethylamino group. | Pyrazole itself has moderate water solubility, and the dimethylamino group enhances aqueous solubility upon protonation.[11] |
| pKa | Basic pKa (Dimethylamino group): ~9-10; Acidic pKa (Pyrazole N-H): ~14 | The dimethylamino group is a typical tertiary amine. The pyrazole N-H is weakly acidic.[12] |
| Stability | Stable under normal conditions. Air sensitive over time. Avoid strong acids and bases. | Propargylamines can be air-sensitive. The pyrazole ring is generally stable to oxidation and reduction.[3][13] |
Predicted Spectral Data
The following spectral data are predicted for N,N-Dimethyl-3-(1H-pyrazol-4-yl)prop-2-yn-1-amine.
¹H NMR Spectroscopy (Predicted)
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Pyrazole N-H: A broad singlet around δ 12-13 ppm.
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Pyrazole C3-H and C5-H: Two singlets (or narrow doublets if coupled to each other) around δ 7.5-8.0 ppm.[14]
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Methylene (-CH₂-): A singlet around δ 3.4-3.6 ppm.
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Dimethyl (-N(CH₃)₂): A singlet around δ 2.2-2.4 ppm.
¹³C NMR Spectroscopy (Predicted)
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Pyrazole C3 and C5: Resonances around δ 130-140 ppm.[14]
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Pyrazole C4: A resonance around δ 100-110 ppm.
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Alkyne C≡C: Two resonances in the range of δ 70-90 ppm.
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Methylene (-CH₂-): A resonance around δ 45-55 ppm.
-
Dimethyl (-N(CH₃)₂): A resonance around δ 40-45 ppm.
IR Spectroscopy (Predicted)
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N-H stretch (pyrazole): A broad band in the region of 3100-3300 cm⁻¹.
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C-H stretch (pyrazole and alkyl): Bands in the region of 2850-3100 cm⁻¹.
-
C≡C stretch (alkyne): A weak to medium band around 2100-2200 cm⁻¹.
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C-N stretch (amine): A band in the region of 1000-1200 cm⁻¹.
Mass Spectrometry (Predicted)
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Molecular Ion (M⁺): An expected peak at m/z = 149.
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Major Fragmentation: A likely fragmentation would be the loss of the dimethylaminomethyl radical, leading to a fragment corresponding to the 4-ethynylpyrazole cation.
Potential Applications and Further Research
The presence of the pyrazole ring suggests potential applications in medicinal chemistry, given the broad biological activities of this scaffold.[15] The N,N-dimethylaminopropargyl group can serve as a handle for further chemical modifications, such as click chemistry reactions, or could contribute to the molecule's overall pharmacological profile. Further research should focus on the synthesis and experimental validation of the predicted physicochemical and spectral properties, as well as the exploration of its biological activities.
Conclusion
While N,N-Dimethyl-3-(1H-pyrazol-4-yl)prop-2-yn-1-amine is not yet a cataloged compound, this in-depth technical guide provides a robust, scientifically-grounded framework for its synthesis and characterization. The proposed synthetic route via a Mannich reaction is feasible and efficient. The predicted physicochemical and spectral data offer a valuable baseline for researchers aiming to synthesize and study this novel pyrazole derivative.
References
-
MDPI. (2024). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. Retrieved from [Link]
-
Solubility of Things. Pyrazole. Retrieved from [Link]
-
CAS Common Chemistry. N,N-Dimethylpropargylamine. Retrieved from [Link]
-
PubChem. N,N-Dimethylpropargylamine. Retrieved from [Link]
-
PMC. (n.d.). Current status of pyrazole and its biological activities. Retrieved from [Link]
-
EPA. 4-Ethynyl-1-methyl-1H-pyrazole Properties. Retrieved from [Link]
-
ScienceDirect. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Retrieved from [Link]
-
National Journal of Pharmaceutical Sciences. (2021). A review of pyrazole an its derivative. Retrieved from [Link]
-
PMC. (n.d.). Styrylpyrazoles: Properties, Synthesis and Transformations. Retrieved from [Link]
-
AdiChemistry. MANNICH REACTION | MECHANISM | EXPLANATION | APPLICATIONS. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]
-
Home Sunshine Pharma. 4-Ethynyl-1-methyl-1H-pyrazole CAS 39806-89-8. Retrieved from [Link]
-
MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved from [Link]
-
IJNRD.org. (2024). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. Retrieved from [Link]
-
Cardiff University. (n.d.). Metal‐Free Selective Synthesis of α,β‐Unsaturated Aldehydes from Alkenes and Formaldehyde Catalyzed by Dimethylamine. Retrieved from [Link]
-
Wikipedia. Mannich reaction. Retrieved from [Link]
-
PubChem. Pyrazole. Retrieved from [Link]
-
Chemistry Steps. (2021). Mannich Reaction. Retrieved from [Link]
-
PMC. (n.d.). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Retrieved from [Link]
-
PMC. (n.d.). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Retrieved from [Link]
-
Organic Chemistry Portal. Pyrazole synthesis. Retrieved from [Link]
-
RASAYAN Journal of Chemistry. (2011). SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. Retrieved from [Link]
-
Galenos. (2025). 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N- propananilide Derivatives. Retrieved from [Link]
-
Middle East Technical University. (n.d.). DEVELOPMENT OF NEW METHODS FOR THE SYNTHESIS OF PYRAZOLES, 4-IODOPYRAZOLES, ISOXAZOLES AND 1,2,4-OXADIAZOLES. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Pyrazole synthesis via a cascade Sonogashira coupling/cyclization of N-propargyl sulfonylhydrazones. Retrieved from [Link]
-
ChemRxiv. (n.d.). Practical Synthesis of Pyrazol-4-thiols. Retrieved from [Link]
-
PMC. (2026). Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. Retrieved from [Link]
-
Cheméo. Chemical Properties of 2-Propanamine, N,N-dimethyl- (CAS 996-35-0). Retrieved from [Link]
- Google Patents. US7723547B2 - Process for the synthesis of DMAPA.
-
NIST WebBook. 1H-Pyrazole. Retrieved from [Link]
-
Reddit. (2021). Sonogashira coupling. Retrieved from [Link]
-
MDPI. (2022). 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Retrieved from [Link]
Sources
- 1. Styrylpyrazoles: Properties, Synthesis and Transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmajournal.net [pharmajournal.net]
- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. adichemistry.com [adichemistry.com]
- 6. Mannich reaction - Wikipedia [en.wikipedia.org]
- 7. Pyrazole synthesis via a cascade Sonogashira coupling/cyclization of N-propargyl sulfonylhydrazones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CAS Common Chemistry [commonchemistry.cas.org]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. mdpi.com [mdpi.com]
- 13. ijnrd.org [ijnrd.org]
- 14. Pyrazole - Properties, Synthesis, Reactions etc._Chemicalbook [chemicalbook.com]
- 15. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
